(5Z)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Overview
Description
(5Z)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C20H18FN3O2S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-allyl-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is 383.11037616 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Studies
NMR studies on bicyclic thiophene derivatives highlight the ability to observe through-space H–F spin coupling, indicative of the complex electronic interactions within fluorinated organic compounds, providing insights into their structural dynamics and potential for molecular engineering (T. Hirohashi, S. Inaba, & Hisao. Yamamoto, 1976).
Crystal and Molecular Structure Analysis
The determination of crystal and molecular structures of related compounds, such as "1‐allyl‐5‐(4‐methylbenzoyl)‐4‐(4‐methylphenyl)pyrimidine‐2(1H)‐thione," through X-ray diffraction techniques allows for a deeper understanding of molecular conformations and intermolecular interactions, essential for designing compounds with desired physical and chemical properties (İ. Yıldırım et al., 2006).
Synthesis and Structural Characterization
Research on the synthesis and structural characterization of fluoroalkylated pyrimidine derivatives sheds light on methods for introducing fluorine and other substituents into pyrimidine rings, altering their electronic properties and reactivity, which could be crucial for developing new materials or pharmaceuticals (Svjetlana Krištafor et al., 2009).
Catalytic Properties and Reactions
The exploration of catalytic properties and reactions, such as those involving (pi-allyl)palladium complexes with diphosphinidenecyclobutene ligands, offers insights into the mechanisms of allylic substitutions and the synthesis of complex organic molecules, potentially opening new pathways for chemical synthesis and modification of organic compounds (F. Ozawa et al., 2002).
Fluorescence Properties
Studies on modified nucleosides and pyrimidines reveal their fluorescence properties and sensitivity to environmental changes, such as pH levels. These properties are instrumental in developing fluorescent probes for biological imaging and sensors (Renatus W. Sinkeldam et al., 2012).
Properties
IUPAC Name |
(5Z)-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-4-9-23-19(26)17(18(25)22-20(23)27)11-14-10-12(2)24(13(14)3)16-7-5-15(21)6-8-16/h4-8,10-11H,1,9H2,2-3H3,(H,22,25,27)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQUZLCCRPYARE-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)NC(=S)N(C3=O)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C\3/C(=O)NC(=S)N(C3=O)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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